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molecular formula C7H17NO B8745491 5-Amino-2-methyl-2-hexanol

5-Amino-2-methyl-2-hexanol

Cat. No. B8745491
M. Wt: 131.22 g/mol
InChI Key: KWMPIZHCPKEDAE-UHFFFAOYSA-N
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Patent
US07598244B2

Procedure details

The obtained 5-benzhydrylamino-2-methylhexan-2-ol (5.20 g) was dissolved in methanol (250 ml), and thereafter, palladium hydroxide (2.00 g) was added to this solution. The mixture was then stirred in an autoclave under a hydrogen pressure of 9 kg/cm for 2.5 hours. The reaction solution was filtrated using a filter medium (Celite), and the filtrate was then concentrated under a reduced pressure. Thereafter, distilled water (50 ml) was added to the residue, and the liquid was then adjusted to be pH 2.0 by addition of 1 M hydrochloric acid. Thereafter, the solution was washed with diethyl ether (100 ml×3). The water layer was adjusted to be pH 12 by addition of an aqueous 6 M sodium hydroxide solution, followed by extraction with chloroform (100 ml×3). The organic layer was washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under a reduced pressure to obtain 5-amino-2-methyl-2-hexanol (2.01 g).
Name
5-benzhydrylamino-2-methylhexan-2-ol
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:14][CH:15]([CH3:22])[CH2:16][CH2:17][C:18]([CH3:21])([OH:20])[CH3:19])(C1C=CC=CC=1)C1C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[NH2:14][CH:15]([CH3:22])[CH2:16][CH2:17][C:18]([CH3:21])([OH:20])[CH3:19] |f:2.3.4|

Inputs

Step One
Name
5-benzhydrylamino-2-methylhexan-2-ol
Quantity
5.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)NC(CCC(C)(O)C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred in an autoclave under a hydrogen pressure of 9 kg/cm for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Thereafter, distilled water (50 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
by addition of 1 M hydrochloric acid
WASH
Type
WASH
Details
Thereafter, the solution was washed with diethyl ether (100 ml×3)
ADDITION
Type
ADDITION
Details
by addition of an aqueous 6 M sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform (100 ml×3)
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under a reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC(CCC(C)(O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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